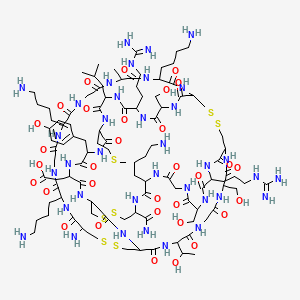

H-DL-Cys(1)-DL-Lys-Gly-DL-Lys-Gly-DL-Ala-DL-Lys-DL-Cys(2)-DL-Ser-DL-Arg-DL-Leu-DL-Met-DL-Tyr-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-xiThr-Gly-DL-Ser-DL-Cys(2)-DL-Arg-DL-Ser-Gly-DL-Lys-DL-Cys(3)-NH2

Vue d'ensemble

Description

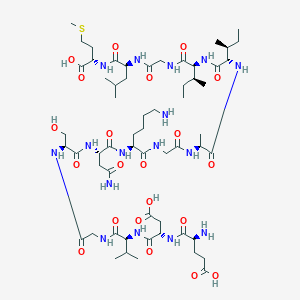

H-DL-Cys(1)-DL-Lys-Gly-DL-Lys-Gly-DL-Ala-DL-Lys-DL-Cys(2)-DL-Ser-DL-Arg-DL-Leu-DL-Met-DL-Tyr-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-xiThr-Gly-DL-Ser-DL-Cys(2)-DL-Arg-DL-Ser-Gly-DL-Lys-DL-Cys(3)-NH2 is a synthetic analogue of a 25-amino acid peptide found in the venom of the marine snail Conus magus. This compound is known for its potent analgesic properties and is primarily used in the management of severe chronic pain. This compound functions as an N-type calcium channel blocker, which makes it unique in its mechanism of action compared to other pain management drugs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

H-DL-Cys(1)-DL-Lys-Gly-DL-Lys-Gly-DL-Ala-DL-Lys-DL-Cys(2)-DL-Ser-DL-Arg-DL-Leu-DL-Met-DL-Tyr-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-xiThr-Gly-DL-Ser-DL-Cys(2)-DL-Arg-DL-Ser-Gly-DL-Lys-DL-Cys(3)-NH2 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .

Industrial Production Methods

In industrial settings, the production of ziconotide acetate involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The final product is then lyophilized to obtain a stable powder form .

Analyse Des Réactions Chimiques

Types of Reactions

H-DL-Cys(1)-DL-Lys-Gly-DL-Lys-Gly-DL-Ala-DL-Lys-DL-Cys(2)-DL-Ser-DL-Arg-DL-Leu-DL-Met-DL-Tyr-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-xiThr-Gly-DL-Ser-DL-Cys(2)-DL-Arg-DL-Ser-Gly-DL-Lys-DL-Cys(3)-NH2 primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions

Peptide Bond Formation: Utilizes reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Disulfide Bond Formation: Achieved through oxidation using reagents like iodine or air oxidation.

Major Products Formed

The major product formed is the fully synthesized and folded peptide, ziconotide acetate, which contains three disulfide bridges essential for its biological activity .

Applications De Recherche Scientifique

Chemistry

In chemistry, ziconotide acetate serves as a model compound for studying peptide synthesis and folding. Its complex structure, including multiple disulfide bridges, makes it an interesting subject for research in peptide chemistry .

Biology

In biological research, ziconotide acetate is used to study calcium channel function and pain signaling pathways. It serves as a tool to understand the role of N-type calcium channels in various physiological processes .

Medicine

Medically, ziconotide acetate is used as an intrathecal analgesic for the treatment of severe chronic pain. It is particularly useful for patients who are refractory to other pain management therapies .

Industry

In the pharmaceutical industry, ziconotide acetate is marketed under the brand name Prialt. It is used in clinical settings for pain management and is administered via intrathecal infusion .

Mécanisme D'action

H-DL-Cys(1)-DL-Lys-Gly-DL-Lys-Gly-DL-Ala-DL-Lys-DL-Cys(2)-DL-Ser-DL-Arg-DL-Leu-DL-Met-DL-Tyr-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-xiThr-Gly-DL-Ser-DL-Cys(2)-DL-Arg-DL-Ser-Gly-DL-Lys-DL-Cys(3)-NH2 exerts its effects by selectively and reversibly binding to N-type calcium channels located on primary nociceptive afferent nerves. This binding inhibits the influx of calcium ions, thereby blocking the transmission of pain signals at the level of the spinal cord . The compound does not interact with other ion channels or receptors, making it highly specific in its action .

Comparaison Avec Des Composés Similaires

Similar Compounds

ω-Conotoxins: Other peptides derived from species that also target calcium channels.

Gabapentin: Another calcium channel blocker used for pain management but with a different mechanism of action.

Pregabalin: Similar to gabapentin, used for neuropathic pain.

Uniqueness

H-DL-Cys(1)-DL-Lys-Gly-DL-Lys-Gly-DL-Ala-DL-Lys-DL-Cys(2)-DL-Ser-DL-Arg-DL-Leu-DL-Met-DL-Tyr-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-xiThr-Gly-DL-Ser-DL-Cys(2)-DL-Arg-DL-Ser-Gly-DL-Lys-DL-Cys(3)-NH2 is unique due to its high specificity for N-type calcium channels and its peptide nature, which allows for targeted action with minimal systemic effects. Unlike opioids, it does not lead to tolerance or addiction, making it a safer alternative for long-term pain management .

Propriétés

IUPAC Name |

2-[63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-(1-hydroxyethyl)-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C102H172N36O32S7/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKIMPVREBSLAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C102H172N36O32S7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2639.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water and is practically insoluble in methyl tert-butyl ether | |

| Details | US Natl Inst Health; DailyMed. Current Medication Information. Ziconotide. Feb, 2008. Available from, as of May 21, 2008: https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?id=6893 | |

| Record name | ZICONOTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

/Ziconotide/ is a N-type calcium channel blocker (NCCB). Voltage-sensitive calcium channel (VSCC) conduction plays a major role in the transmission of pain. The N-type VSCC's are found in high concentrations in the dorsal root ganglion cells responsible for the spinal processing of pain. Ziconotide selectively and reversibly binds to and blocks these channels without interacting with other ion channels or cholinergic, monoaminergic or mu and delta-opioid receptors. Ziconotide thus inhibits the spinal signalling of pain. | |

| Details | European Medicines Agency (EMEA); European Public Assessment Report (EPARs) for Authorized Medicinal Products for Human Use; Scientific Discussion; p.1 (February 28, 2008). Available from, as of May 28, 2008: https://www.emea.europa.eu/humandocs/PDFs/EPAR/Prialt/14122704en6.pdf | |

| Record name | ZICONOTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

107452-89-1 | |

| Record name | 107452-89-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZICONOTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzoate](/img/structure/B8118449.png)

![2-Amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B8118459.png)

![2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B8118485.png)

![(3S)-4-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid](/img/structure/B8118508.png)

![2-Benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B8118528.png)

![1-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-chlorophenyl)((R)-3-hydroxypyrrolidin-1-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B8118533.png)